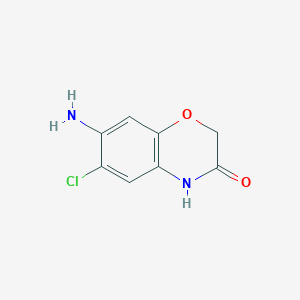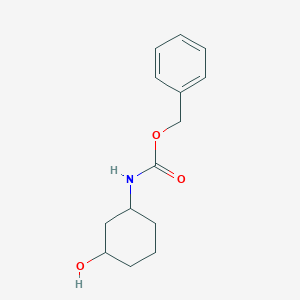
Benzyl (3-hydroxycyclohexyl)carbamate
Übersicht
Beschreibung
Benzyl (3-hydroxycyclohexyl)carbamate is a compound with the molecular formula C14H19NO3 . It can be viewed as the ester of carbamic acid and benzyl alcohol . It is a white to yellow solid that is soluble in organic solvents and moderately soluble in water .
Synthesis Analysis
The synthesis of carbamates, such as Benzyl (3-hydroxycyclohexyl)carbamate, often involves the reaction of benzyl chloroformate with ammonia . A selective cathodic reduction of carbon dioxide in CO2-saturated room-temperature ionic liquid solutions containing amines, followed by the addition of an alkylating agent, allows for an environmentally friendly, mild, and safe synthesis of organic carbamates .Molecular Structure Analysis
The InChI code for Benzyl (3-hydroxycyclohexyl)carbamate is1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17) . This indicates that the compound has a cyclohexyl ring with a hydroxyl group at the 3-position, and a carbamate group attached to the ring via a benzyl group. Physical And Chemical Properties Analysis
Benzyl (3-hydroxycyclohexyl)carbamate is a white to yellow solid . It has a molecular weight of 249.31 . It is soluble in organic solvents and moderately soluble in water .Wissenschaftliche Forschungsanwendungen
Antitubercular Agent Development
Benzyl (3-hydroxycyclohexyl)carbamate derivatives have shown promising results as potential antitubercular agents. Studies have demonstrated their efficacy in inhibiting Mycobacterium tuberculosis strains, including multidrug-resistant strains . These compounds could be pivotal in developing new treatments for tuberculosis, especially in cases where traditional medications are ineffective due to resistance.
Acetylcholinesterase Inhibition
In the field of pharmacology, certain benzyl carbamate compounds have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are targets for treating neurodegenerative diseases like Alzheimer’s. Benzyl (3-hydroxycyclohexyl)carbamate could serve as a lead compound for designing drugs that help manage symptoms or alter disease progression.
Material Science Applications
Benzyl carbamates are utilized in material science research due to their chemical properties. They can be used as intermediates in the synthesis of polymers or as modifiers to alter the properties of materials . Their role in developing new materials with specific characteristics like increased durability or biodegradability is significant.
Chemical Synthesis
In synthetic chemistry, Benzyl (3-hydroxycyclohexyl)carbamate serves as a building block for creating a wide range of chemical compounds . Its reactivity allows chemists to construct complex molecules that can be used in various chemical reactions and processes, contributing to advancements in synthetic methodologies.
Analytical Chemistry Techniques
This compound is relevant in analytical chemistry, where it may be used as a standard or reference material in chromatographic analysis and mass spectrometry . Its well-defined structure and properties make it suitable for method development and calibration in analytical instruments.
Life Sciences Research
In life sciences, Benzyl (3-hydroxycyclohexyl)carbamate is used in research as a reagent or a protective group in peptide synthesis . It aids in understanding biological processes and developing biochemical assays, contributing to the broader field of biochemistry and molecular biology.
Safety And Hazards
Zukünftige Richtungen
While specific future directions for Benzyl (3-hydroxycyclohexyl)carbamate are not available, carbamates in general have received much attention due to their application in drug design and discovery . They are integral part of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .
Relevant Papers The paper “Organic Carbamates in Drug Design and Medicinal Chemistry” provides a comprehensive overview of the properties and stabilities of carbamates, reagents and chemical methodologies for the synthesis of carbamates, and recent applications of carbamates in drug design and medicinal chemistry . Another paper titled “Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and…” discusses the synthesis and potential applications of benzene-based carbamates .
Eigenschaften
IUPAC Name |
benzyl N-(3-hydroxycyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIZIYCXUSGNLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560799 | |
| Record name | Benzyl (3-hydroxycyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (3-hydroxycyclohexyl)carbamate | |
CAS RN |
955406-36-7 | |
| Record name | Phenylmethyl N-(3-hydroxycyclohexyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955406-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (3-hydroxycyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

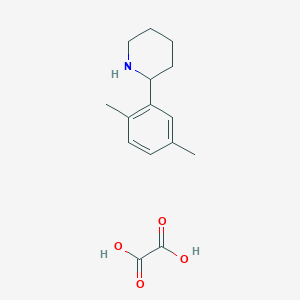
![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride](/img/structure/B1283907.png)
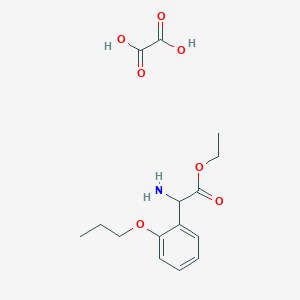
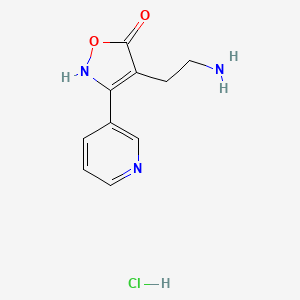
![2-[2-(2-Pyridinyl)ethyl]aniline hydrochloride](/img/structure/B1283913.png)

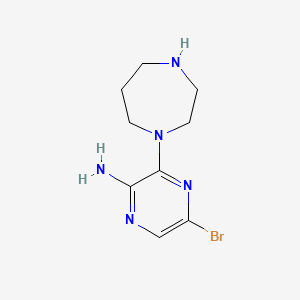
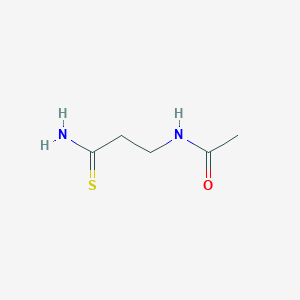
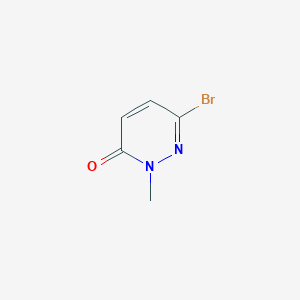

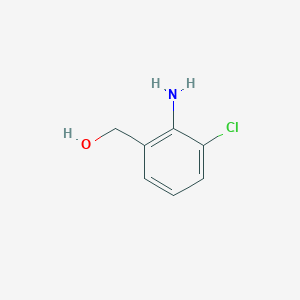
![1-Thia-4-azaspiro[4.5]decane](/img/structure/B1283944.png)

